(1R,3S)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid
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Overview
Description
(1R,3S)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid is a chiral compound with a unique cyclobutane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of cyclobutane derivatives, which are subjected to amination reactions to introduce the amino group at the desired position. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where the amino or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, (1R,3S)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor studies. Its chiral nature allows for the exploration of stereospecific interactions in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including as a precursor for drug development. Its ability to interact with specific biological targets makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (1R,3S)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- (1R,3S)-N-Fmoc-3-aminocyclopentanecarboxylic acid
- (2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid
- (3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one
Uniqueness
Compared to similar compounds, (1R,3S)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid stands out due to its cyclobutane ring structure, which imparts unique steric and electronic properties. These properties make it particularly valuable in applications requiring specific spatial configurations and reactivity profiles.
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(1R,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-7(2)4(6(9)10)3-5(7)8/h4-5H,3,8H2,1-2H3,(H,9,10)/t4-,5-/m0/s1 |
InChI Key |
HEVNTZPOSTVEDU-WHFBIAKZSA-N |
Isomeric SMILES |
CC1([C@@H](C[C@@H]1N)C(=O)O)C |
Canonical SMILES |
CC1(C(CC1N)C(=O)O)C |
Origin of Product |
United States |
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